![molecular formula C10H8N2 B2655528 1-Methyl-1h-indole-2-carbonitrile CAS No. 60680-97-9](/img/structure/B2655528.png)
1-Methyl-1h-indole-2-carbonitrile
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Overview
Description
1-Methyl-1h-indole-2-carbonitrile is a compound that has a molecular weight of 156.19 . It is a derivative of indole, which is a common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of polysubstituted indole-2-carbonitriles, such as 1-Methyl-1h-indole-2-carbonitrile, can be achieved through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 1-Methyl-1h-indole-2-carbonitrile is characterized by a pyrazole fused to a benzene . The InChI code for this compound is1S/C10H8N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,1H3
. Chemical Reactions Analysis
The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions . The Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings afforded a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .Physical And Chemical Properties Analysis
1-Methyl-1h-indole-2-carbonitrile has a boiling point of 67-69 degrees . Its molecular weight is 156.19 .Scientific Research Applications
- Indole scaffolds play a pivotal role in drug development due to their diverse biological activities. The 2-cyanoindole unit, represented by 1-Methyl-1H-indole-2-carbonitrile, is particularly valuable. Researchers explore its potential as a building block for novel drug candidates .
- The nitrile function in 2-cyanoindoles contributes to their biological relevance, making them attractive targets for drug design .
- Researchers have synthesized derivatives of 1-Methyl-1H-indole-2-carbonitrile and evaluated their antiviral properties. These compounds may exhibit activity against viruses such as HIV-1 .
- The title compound, methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, serves as a useful synthon in Sonogashira cross-coupling reactions . It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis .
Medicinal Chemistry and Drug Discovery
Antiviral Research
Materials Science and Organic Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
Indole skeletons, such as 1-Methyl-1h-indole-2-carbonitrile, are key building blocks in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals . They have gained considerable attention in recent years due to their great importance in biological sciences . Future research may focus on the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .
properties
IUPAC Name |
1-methylindole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCOGYNDZDYYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1h-indole-2-carbonitrile |
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